(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
Description
(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate (CAS No. 1691250-97-1) is a chiral piperidine derivative with a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol. This compound features a tert-butyl carbamate group at the 1-position, a methyl group at the 2-position, and an amino group at the 4-position of the piperidine ring. Its stereochemistry (2R,4R) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, particularly in the development of protease inhibitors and neurotransmitter analogs. The compound is stored at 2–8°C in a dark, dry environment to maintain stability, and it carries hazard warnings (H302, H315, H319, H335) related to toxicity upon ingestion, skin/eye irritation, and respiratory tract irritation .
Properties
IUPAC Name |
tert-butyl (2R,4R)-4-amino-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIPSHDJYIEDKG-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate, with the CAS number 1691250-97-1, is a chiral compound belonging to the piperidine family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its structure includes a tert-butyl group and an amino group, which are significant for its biological interactions.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.31 g/mol
- Purity : Typically ranges from 95% to 97% in commercial preparations .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
1. Enzyme Inhibition
Recent research indicates that this compound may act as an inhibitor of acetyl-CoA carboxylase (ACC), which is critical in fatty acid metabolism. Inhibition of ACC can lead to reduced lipogenesis and is being studied for its implications in obesity and metabolic disorders .
Table 1: Biological Activities and Mechanisms
2. Neuropharmacological Effects
The compound's structure suggests it may interact with central nervous system (CNS) pathways. Preliminary studies have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems such as dopamine and serotonin . However, more detailed studies are required to elucidate these effects fully.
3. Antidiabetic Potential
There is emerging evidence suggesting that this compound may have antidiabetic properties. It appears to influence glucose metabolism, potentially providing a therapeutic avenue for managing diabetes .
Case Studies
Several case studies have investigated the efficacy of this compound in various biological contexts:
- ACC Inhibition Study : A study demonstrated that this compound significantly reduced fatty acid synthesis in HepG2 cells, indicating its potential as a metabolic regulator .
- Neuroprotective Effects : Another study focused on the neuroprotective properties of the compound in models of neurodegeneration. Results showed that it could mitigate neuronal cell death under oxidative stress conditions .
- Antidiabetic Mechanism : Research evaluating glucose uptake in muscle cells suggested that this compound enhances insulin sensitivity, providing a basis for its use in diabetes management .
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Bioactive Molecules :
- The compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its piperidine structure is crucial for enhancing bioactivity and selectivity towards specific biological targets.
-
Antidepressant and Anti-anxiety Agents :
- Research indicates that derivatives of (2R,4R)-rel-tert-butyl 4-amino-2-methylpiperidine-1-carboxylate exhibit potential as antidepressants and anxiolytics. The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in treating mood disorders.
-
Pain Management :
- Some studies have suggested that this compound may have analgesic properties, making it relevant in developing new pain management therapies. Its mechanism of action could involve opioid receptor modulation or other pathways involved in pain perception.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of piperidine derivatives, including this compound. The researchers found that modifications to the piperidine ring significantly influenced the compound's activity against depression models in rodents. The findings indicated an increase in serotonin levels, suggesting a mechanism similar to SSRIs (Selective Serotonin Reuptake Inhibitors) .
Case Study 2: Synthesis of Novel Analgesics
In another study, researchers synthesized a series of piperidine-based compounds using this compound as a starting material. These compounds were tested for their analgesic effects using formalin-induced pain models. Results showed promising analgesic activity comparable to existing pain medications, highlighting the potential for developing new therapeutic agents .
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyloxycarbonyl (Boc) group in this compound serves as a temporary amine protector, removable under acidic conditions to generate a free amine intermediate. This reaction is critical for subsequent functionalization.
Example :
Treatment with TFA in dichloromethane (DCM) quantitatively cleaves the Boc group, enabling downstream reactions such as peptide coupling or sulfonylation .
Asymmetric Coupling Reactions
The compound acts as a chiral auxiliary in dynamic kinetic resolution processes, facilitating enantioselective C–C bond formation.
Key Reactions:
-
Michael Addition : Participates in asymmetric conjugate additions to α,β-unsaturated carbonyl compounds.
-
Wittig Reaction : Used in tandem with Michael additions for constructing complex alkenes.
Case Study :
In the synthesis of TLR7/8 inhibitors, this compound reacted with 8-cyanoquinoline-5-yl derivatives via nucleophilic aromatic substitution to form ER-899742, a potent immunomodulator .
Functional Group Transformations
The primary amine undergoes selective modifications, including acylation and sulfonylation, to create pharmacologically active derivatives.
Sulfonylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanesulfonyl chloride | Triethylamine (TEA), DCM, 20°C, 1 h | (2R,4R)-1-(Methylsulfonyl)-2-methylpiperidin-4-amine | 89% |
Acylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C → RT, 16 h | (2R,4R)-1-Acetyl-2-methylpiperidin-4-amine | 91% |
Reductive Amination and Hydrogenation
The compound’s amine group participates in reductive amination to form secondary or tertiary amines. Catalytic hydrogenation is employed to reduce imine intermediates.
| Reaction | Catalyst/Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| Ketone → Amine reduction | Pd/C, H₂ (50 psi), NH₃/MeOH | tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate | 100% |
Mechanism :
Hydrogenation of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate in methanolic ammonia selectively reduces the ketone to an amine without Boc cleavage .
Stability and Reactivity Considerations
| Parameter | Observation | Implications |
|---|---|---|
| Acid Sensitivity | Boc group labile under strong acids (e.g., TFA, HCl) | Requires careful handling in acidic media |
| Thermal Stability | Stable up to 150°C; decomposition observed at higher temperatures | Compatible with high-temperature reactions |
| Stereochemical Integrity | No epimerization observed under standard reaction conditions | Ensures enantiopurity in final products |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate can be better understood by comparing it to analogs with variations in substituents, stereochemistry, or functional groups. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Stereochemical and Functional Group Variations
- Amino vs.
- Positional Isomerism : The trans-3R,4R isomer (CAS 443955-98-4) introduces a hydroxy group at the 3-position, creating additional hydrogen-bonding sites and altering steric interactions compared to the 2R,4R configuration .
- Oxo and Trifluoroacetyl Derivatives : Compounds like tert-butyl 4-oxopiperidine-1-carboxylate (CAS 1245648-32-1) exhibit increased electrophilicity at the 4-position, making them reactive toward nucleophiles such as Grignard reagents or hydrides .
Q & A
Q. What synthetic strategies are recommended for achieving high enantiomeric purity of (2R,4R)-rel-tert-butyl 4-amino-2-methylpiperidine-1-carboxylate?
A multi-step approach is typically employed:
- Step 1 : Use lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at −78°C to deprotonate intermediates, ensuring stereochemical control .
- Step 2 : Introduce Boc (tert-butoxycarbonyl) protection under basic conditions (e.g., potassium carbonate in acetonitrile) to stabilize the amine group .
- Step 3 : Catalytic cross-coupling (e.g., palladium acetate with tert-butyl XPhos ligand) under inert atmosphere (40–100°C) for regioselective functionalization .
- Final Purification : Silica gel chromatography or recrystallization from polar aprotic solvents (e.g., acetonitrile) to isolate enantiomerically pure product .
Q. How can the structure of this compound be validated using spectroscopic methods?
Key analytical techniques include:
- NMR Spectroscopy : Look for distinct chemical shifts in -NMR: tert-butyl protons (δ ~1.4 ppm), piperidine methyl groups (δ ~1.0–1.2 ppm), and amino protons (δ ~2.5–3.5 ppm, broad if free) .
- LC-MS : Confirm molecular weight (MW = ~229–282 g/mol) via electrospray ionization (ESI+) .
- IR Spectroscopy : Identify carbonyl stretches (C=O, ~1680–1720 cm) from the Boc group .
Q. What are the optimal storage conditions to maintain compound stability?
- Store under inert atmosphere (argon or nitrogen) at −20°C in amber vials to prevent oxidation or hydrolysis .
- Avoid exposure to strong oxidizing agents (e.g., peroxides), which may degrade the tert-butyl carbamate group .
Advanced Research Questions
Q. How can conflicting crystallographic data on hydrogen bonding patterns in related piperidine derivatives be resolved?
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., rings) and compare with similar structures .
- SHELX Refinement : Use SHELXL for high-resolution refinement to resolve ambiguities in hydrogen atom placement, especially in chiral centers .
- Validation Tools : Cross-check with software like PLATON or Mercury to assess geometric restraints and thermal displacement parameters .
Q. What methodologies are effective for resolving stereochemical discrepancies in enantiomeric mixtures of this compound?
- Chiral HPLC : Utilize chiral stationary phases (e.g., amylose or cellulose derivatives) with hexane/isopropanol gradients to separate enantiomers .
- X-ray Crystallography : Determine absolute configuration via anomalous scattering (e.g., Cu-Kα radiation) if heavy atoms are present .
- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-predicted spectra to assign stereochemistry .
Q. How does the tert-butyl carbamate group influence the compound’s reactivity in nucleophilic substitution reactions?
- Steric Effects : The bulky tert-butyl group reduces accessibility to the carbamate carbonyl, slowing nucleophilic attack. Kinetic studies under varying temperatures (20–100°C) can quantify this effect .
- Boc Deprotection : Use HCl/dioxane (25–50°C) or TFA/DCM (0°C) to selectively remove the Boc group without disrupting the piperidine ring .
Q. What strategies mitigate racemization during synthetic scale-up of this compound?
- Low-Temperature Protocols : Conduct reactions below −70°C to minimize epimerization, especially during deprotonation steps .
- Protecting Group Tuning : Replace Boc with more stable groups (e.g., Fmoc) if racemization persists during acidic/basic conditions .
- Continuous Flow Synthesis : Enhance mixing efficiency and reduce residence time in reactive intermediates .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported stability data for tert-butyl carbamate derivatives?
- Contextual Evaluation : Cross-reference experimental conditions (e.g., SDS stability claims under inert storage vs. oxidative reaction environments) .
- Accelerated Stability Testing : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via HPLC-MS to identify decomposition pathways .
Q. Why do some crystallographic studies report divergent hydrogen-bonding networks for structurally similar compounds?
- Polymorphism Screening : Perform solvent-mediated crystallization trials (e.g., using ethanol, DMSO, or water mixtures) to isolate multiple polymorphs .
- Intermolecular Interaction Mapping : Use Hirshfeld surface analysis to compare contact contributions (e.g., H-bonding vs. van der Waals interactions) across polymorphs .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
